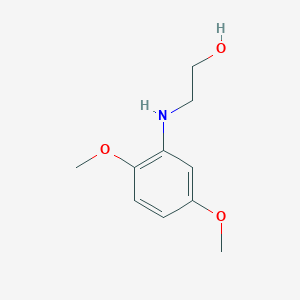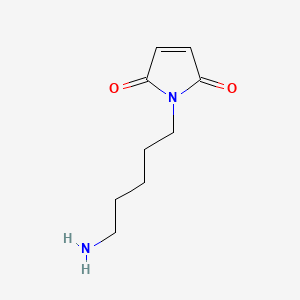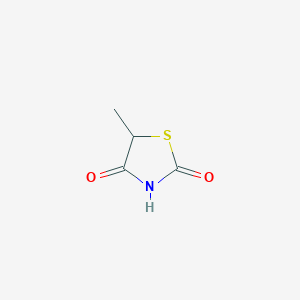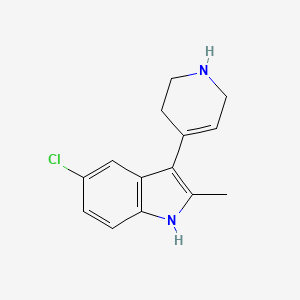
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
EMD-386088: is an indole derivative used in scientific research. It acts as a potent partial agonist of the serotonin 6 receptor, with a high affinity for this receptor. Additionally, it has moderate affinity for the serotonin 3 receptor and functions as a dopamine reuptake inhibitor. This compound has shown potential antidepressant-like effects in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are proprietary and detailed in patents held by Boehringer Ingelheim GmbH .
Industrial Production Methods: : Industrial production methods for EMD-386088 are not widely disclosed in the public domain. it is likely that the production involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : EMD-386088 can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions.
Reduction: The tetrahydropyridinyl group can be reduced to a piperidinyl group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of piperidinyl-indole derivatives.
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
Chemistry: : EMD-386088 is used as a tool compound to study the serotonin 6 receptor and its role in various physiological processes.
Biology: : It is used to investigate the effects of serotonin 6 receptor modulation on behavior and neurochemistry in animal models.
Industry: : EMD-386088 is used in the development of new therapeutic agents targeting the serotonin 6 receptor .
Mechanism of Action
EMD-386088 exerts its effects primarily through partial agonism of the serotonin 6 receptor. This receptor is involved in the modulation of neurotransmitter release, including dopamine, norepinephrine, and serotonin. The compound’s antidepressant-like effects are thought to be mediated by its ability to inhibit dopamine reuptake, thereby increasing dopamine levels in the brain. Additionally, EMD-386088 may influence other signaling pathways, such as the extracellular signal-regulated kinase pathway .
Comparison with Similar Compounds
Similar Compounds
EMDT: Another serotonin 6 receptor agonist with lower affinity compared to EMD-386088.
ST-1936: A compound with similar receptor activity but different chemical structure.
Tepirindole: A compound with antidepressant properties but different receptor targets.
Uniqueness: : EMD-386088 is unique due to its high affinity for the serotonin 6 receptor and its dual activity as a dopamine reuptake inhibitor. This combination of properties makes it a valuable tool for studying the role of serotonin 6 receptors in neuropsychiatric disorders and for developing potential therapeutic agents .
Properties
IUPAC Name |
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPGPYJBCVXILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436055 | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54635-62-0 | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54635-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMD-386088 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URZ93Y3D9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


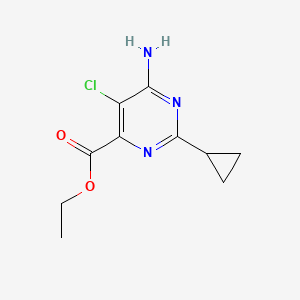
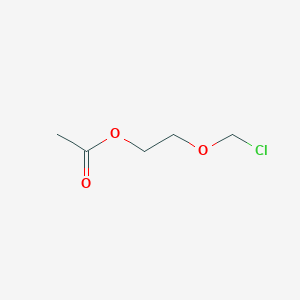
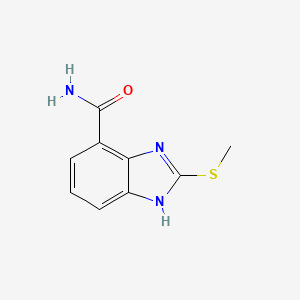

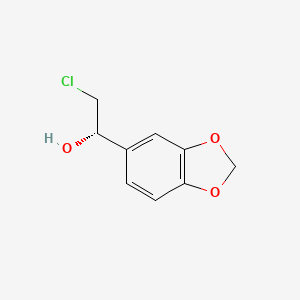

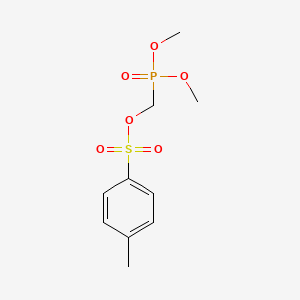

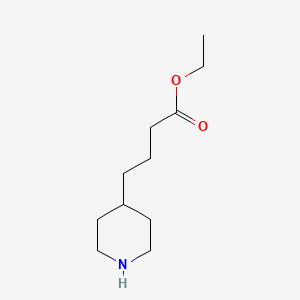
![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)
